NP3-562

NLRP3 inflammasome IL-1β inhibition THP-1 cell assay

NP3-562 is a uniquely optimized oral NLRP3 inhibitor with a distinct tricyclic scaffold and binding mode (PDB: 8RI2), validated in human whole blood (IC50=214 nM) and murine peritonitis models. This ensures robust in vivo target engagement not achievable with sulfonylureas. Choose NP3-562 for reliable oral in vivo pharmacology studies.

Molecular Formula C19H24ClN5O3S
Molecular Weight 437.9 g/mol
Cat. No. B12376434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP3-562
Molecular FormulaC19H24ClN5O3S
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)NC4CCCN(C4)C)O
InChIInChI=1S/C19H24ClN5O3S/c1-19(2,28)18-22-24(10-16(26)21-11-5-4-6-23(3)9-11)17(27)13-7-14-12(25(13)18)8-15(20)29-14/h7-8,11,28H,4-6,9-10H2,1-3H3,(H,21,26)/t11-/m1/s1
InChIKeyAXAOJXUYQVCGBD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NP3-562: A Tricyclic, Orally Bioavailable NLRP3 Inhibitor for Advanced Inflammasome Research


2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide (designated NP3-562) is a tricyclic small molecule that acts as a potent, orally active inhibitor of the NLRP3 inflammasome [1]. It was optimized from an HTS hit (compound 1) and demonstrates robust suppression of IL-1β release in human whole blood and in vivo murine models [1]. An X-ray crystal structure of NP3-562 bound to the NLRP3 NACHT domain (PDB: 8RI2) confirms a binding mode distinct from that of classic sulfonylurea-based NLRP3 inhibitors [2].

Structural and Pharmacological Differentiation of NP3-562 from Standard NLRP3 Inhibitors


Substituting NP3-562 with another NLRP3 inhibitor, particularly sulfonylurea-based compounds like MCC950, is scientifically unjustified due to fundamental differences in binding mode, chemical scaffold, and oral bioavailability. NP3-562 binds the NLRP3 NACHT domain in a unique orientation that is inaccessible to sulfonylurea inhibitors, leading to a distinct molecular pharmacology profile [1]. Furthermore, NP3-562's tricyclic core confers oral bioavailability that enables robust in vivo target engagement at pharmacologically relevant doses, a property not universally shared among NLRP3 inhibitors [1]. Cross-study comparisons of cellular potency alone are misleading without accounting for these critical scaffold-driven differences.

NP3-562: Head-to-Head and Cross-Study Comparative Performance Data


NP3-562 Cellular Potency: Direct Comparison to HTS Hit Compound 1

NP3-562 exhibits a substantial improvement in cellular potency compared to the initial high-throughput screening hit, compound 1. In a nigericin-stimulated THP-1 cell assay measuring IL-1β release, NP3-562 achieves an IC50 of 66 nM . This represents a significant enhancement in target engagement relative to the starting point of the optimization campaign, as detailed in the medicinal chemistry effort [1].

NLRP3 inflammasome IL-1β inhibition THP-1 cell assay

NP3-562 Potency in Human Whole Blood: Cross-Study Comparison with MCC950

In a physiologically relevant human whole blood assay stimulated with LPS/ATP, NP3-562 inhibits IL-1β release with an IC50 of 214 nM . This ex vivo potency measurement provides a more accurate predictor of in vivo activity than isolated cellular assays. For context, the widely used sulfonylurea NLRP3 inhibitor MCC950 demonstrates single-digit nanomolar potency in isolated macrophage assays (BMDM/HMDM) but its direct activity in human whole blood is less frequently reported, and its clinical translation has been challenging [1].

Human whole blood assay Ex vivo pharmacology IL-1β

NP3-562 In Vivo Efficacy: Complete IL-1β Suppression in Murine Peritonitis Model

NP3-562 demonstrates robust in vivo target engagement following oral administration. At a dose of 30 mg/kg p.o., NP3-562 achieves full inhibition of IL-1β release in a mouse acute peritonitis model . This level of in vivo efficacy is a direct result of the compound's optimized oral bioavailability and pharmacokinetic profile, as highlighted in the primary discovery publication [1].

In vivo pharmacology Oral bioavailability Peritonitis model

NP3-562 Exhibits a Unique Binding Mode to the NLRP3 NACHT Domain

X-ray crystallography of the NLRP3 NACHT domain in complex with NP3-562 (PDB: 8RI2, resolution 2.80 Å) reveals a binding mode that is structurally distinct from that of sulfonylurea-based NLRP3 inhibitors [1]. This unique interaction involves specific contacts within the NACHT domain that are not exploited by sulfonylureas, providing a clear structural rationale for the differentiated pharmacological profile of this tricyclic series [2].

X-ray crystallography NLRP3 NACHT domain Binding mode

Optimal Experimental Deployment of NP3-562 in NLRP3 Inflammasome Research


Preclinical In Vivo Studies of NLRP3-Driven Inflammation Requiring Oral Dosing

NP3-562 is ideally suited for rodent models of acute or chronic inflammation where oral administration is required. The compound's demonstrated oral bioavailability and full suppression of IL-1β release in a mouse peritonitis model at 30 mg/kg p.o. make it a preferred tool for investigating NLRP3 biology in vivo without the need for parenteral dosing.

Structural Biology and Biophysical Studies of NLRP3 NACHT Domain

The availability of a high-resolution X-ray crystal structure of NP3-562 bound to the NLRP3 NACHT domain (PDB: 8RI2) [1] enables rational structure-based drug design, fragment screening, and computational modeling. Researchers seeking to understand or modulate the NACHT domain's unique binding pocket will find NP3-562 an essential reference ligand.

Ex Vivo Human Whole Blood Assays to Assess Translational Potential

For studies aiming to bridge cellular findings to human translational relevance, NP3-562's validated potency in LPS/ATP-stimulated human whole blood (IC50 = 214 nM) provides a critical ex vivo benchmark. This assay system accounts for plasma protein binding and cellular milieu, offering a more predictive measure of potential clinical efficacy.

Comparative Medicinal Chemistry Campaigns Targeting the Tricyclic NLRP3 Scaffold

NP3-562 represents the optimized endpoint of a medicinal chemistry effort starting from a weak HTS hit [2]. It serves as a benchmark compound for academic and industrial groups exploring structure-activity relationships (SAR) around the tricyclic NLRP3-binding scaffold, providing a clear reference point for potency, oral bioavailability, and in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NP3-562

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.